molecular formula C8H12N2O B2478975 (1-(1H-Pyrazol-3-yl)cyclobutyl)methanol CAS No. 2228570-93-0

(1-(1H-Pyrazol-3-yl)cyclobutyl)methanol

Cat. No.: B2478975
CAS No.: 2228570-93-0
M. Wt: 152.197
InChI Key: AVHQHTCUNAHUBV-UHFFFAOYSA-N
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Description

(1-(1H-Pyrazol-3-yl)cyclobutyl)methanol is an organic compound that features a pyrazole ring attached to a cyclobutyl group, which is further connected to a methanol moiety

Properties

IUPAC Name

[1-(1H-pyrazol-5-yl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-8(3-1-4-8)7-2-5-9-10-7/h2,5,11H,1,3-4,6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHQHTCUNAHUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1H-Pyrazol-3-yl)cyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a cyclobutyl halide in the presence of a base to form the desired compound. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(1H-Pyrazol-3-yl)cyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(1-(1H-Pyrazol-3-yl)cyclobutyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(1H-Pyrazol-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1-(1H-Pyrazol-3-yl)cyclopropyl)methanol
  • (1-(1H-Pyrazol-3-yl)cyclopentyl)methanol
  • (1-(1H-Pyrazol-3-yl)cyclohexyl)methanol

Uniqueness

(1-(1H-Pyrazol-3-yl)cyclobutyl)methanol is unique due to its specific cyclobutyl structure, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs

Biological Activity

(1-(1H-Pyrazol-3-yl)cyclobutyl)methanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the pyrazole moiety, along with the cyclobutyl group, contributes to its chemical reactivity and interaction with biological targets. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C10H14N2O. Its structure can be described as having a cyclobutyl ring attached to a pyrazole group, which is further linked to a hydroxymethyl group. This unique arrangement is believed to influence its biological interactions.

The mechanism through which this compound exerts its biological effects is primarily through modulation of specific molecular targets in cells. The pyrazole ring is known for its ability to interact with various enzymes and receptors, potentially leading to inhibition or activation of certain biochemical pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM, respectively, indicating its potency in inhibiting cancer cell proliferation .

Cell LineIC50 Value (µM)
MCF-715
A54920

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. A recent investigation reported that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Cancer Treatment : A preclinical study involved administering this compound to mice bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to control groups, suggesting its efficacy as an anticancer agent .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound could serve as a lead candidate for developing new antimicrobial agents due to its broad-spectrum activity against various pathogens .

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